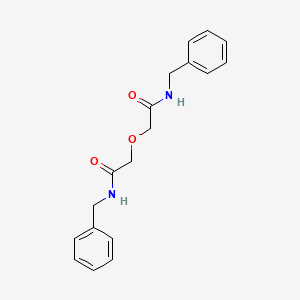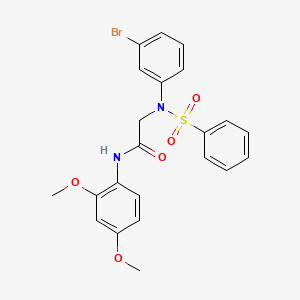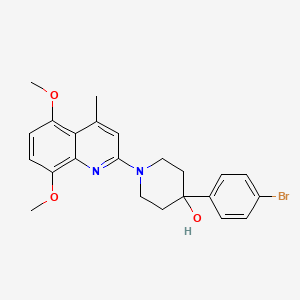methyl]-2-naphthyl acetate](/img/structure/B5000826.png)
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate, also known as DMAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate is not fully understood. However, it is believed to exert its effects through the inhibition of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. This compound has also been shown to increase plant growth and yield in agricultural studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate in lab experiments is its potential to produce significant results in a relatively short amount of time. However, one limitation is the potential for toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate. One area of focus could be the development of novel synthetic methods for this compound, which could lead to increased efficiency and reduced costs. Another area of focus could be the development of new pharmaceutical applications for this compound, including the treatment of other inflammatory conditions and cancers. Additionally, further research could be conducted to explore the potential use of this compound in other fields, such as agriculture and materials science.
Synthesemethoden
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate can be synthesized using a variety of methods, including acylation of 1-amino-2-naphthol with isobutyryl chloride, followed by reductive amination with dimethylamine. Other methods include the reaction of 1-acetylnaphthalene with 4-dimethylaminobenzaldehyde, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit cancer cell growth. In agriculture, this compound has been studied for its potential use as a plant growth regulator. In material science, this compound has been studied for its potential use in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
[1-[[4-(dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-16(2)25(29)26-24(19-10-13-20(14-11-19)27(4)5)23-21-9-7-6-8-18(21)12-15-22(23)30-17(3)28/h6-16,24H,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZGEMZOPHROCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5000761.png)

![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B5000790.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4,8-dimethyl-2(1H)-quinolinone](/img/structure/B5000834.png)

![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)
